2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime
Description
The compound "2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime" is a structurally complex molecule featuring a halogenated benzaldehyde core linked via an oxime carbamoyl group to a substituted pyrazole ring. Below, we compare this compound with three classes of analogs, leveraging data from crystallography, synthesis, and hazard assessment studies.
Properties
Molecular Formula |
C12H9Cl2FN4O2 |
|---|---|
Molecular Weight |
331.13 g/mol |
IUPAC Name |
[(Z)-(2-chloro-6-fluorophenyl)methylideneamino] N-(5-chloro-1-methylpyrazol-4-yl)carbamate |
InChI |
InChI=1S/C12H9Cl2FN4O2/c1-19-11(14)10(6-16-19)18-12(20)21-17-5-7-8(13)3-2-4-9(7)15/h2-6H,1H3,(H,18,20)/b17-5- |
InChI Key |
UBVVEAXPUVPRHS-ZWSORDCHSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)NC(=O)O/N=C\C2=C(C=CC=C2Cl)F)Cl |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)ON=CC2=C(C=CC=C2Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Chloro-6-fluorotoluene
In this method, 2-chloro-6-fluorotoluene undergoes chlorination under ultraviolet (UV) light at 100–200°C to produce 2-chloro-6-fluorobenzyl chloride intermediates. The reaction is catalyzed by phosphorus trichloride (PCl₃), which enhances chlorination efficiency. Subsequent hydrolysis using a ferric solid superacid (SO₄²⁻/Fe₃O₄) at 180°C converts the benzyl chloride derivatives into 2-chloro-6-fluorobenzaldehyde. This approach achieves a yield of 95% with 99.7% purity after reduced-pressure distillation.
Key Reaction Conditions :
-
Temperature: 180°C
-
Catalyst: SO₄²⁻/Fe₃O₄
-
Yield: 95%
Oxidation of 2-Chloro-6-fluorotoluene
An alternative route involves oxidizing 2-chloro-6-fluorotoluene using chromyl chloride (CrO₂Cl₂) in an acidic medium. This method bypasses the need for UV light but requires careful control of stoichiometry to prevent over-oxidation to carboxylic acids. The aldehyde is isolated via fractional distillation, yielding 90–92% purity.
Formation of the Oxime Intermediate
2-Chloro-6-fluorobenzaldehyde is converted to its oxime derivative through condensation with hydroxylamine hydrochloride (NH₂OH·HCl). The reaction is typically conducted in ethanol or methanol under reflux conditions (70–80°C) for 4–6 hours. The pH is maintained at 4–5 using sodium acetate to facilitate imine formation.
Reaction Scheme :
The oxime intermediate is purified via recrystallization from ethanol, achieving >98% purity.
Carbamoylation with 5-Chloro-1-methyl-1H-pyrazol-4-amine
The final step involves reacting the oxime with 5-chloro-1-methyl-1H-pyrazol-4-amine in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) is added to scavenge HCl, maintaining a neutral pH.
Optimized Parameters :
-
Coupling Agent: EDC (1.2 equiv)
-
Solvent: Anhydrous DCM
-
Temperature: 0–5°C
-
Yield: 85–90%
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the final product with ≥99% purity.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Step | Method 1 (Chlorination) | Method 2 (Oxidation) |
|---|---|---|
| Starting Material | 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluorotoluene |
| Catalyst | SO₄²⁻/Fe₃O₄ | CrO₂Cl₂ |
| Temperature | 180°C | 25–40°C |
| Yield | 95% | 90% |
| Purity | 99.7% | 99.2% |
Challenges and Mitigation Strategies
Byproduct Formation
Chlorination may produce polychlorinated byproducts (e.g., 2-chloro-6-fluorobenzyl dichloride), which are minimized by controlling chlorine gas flow and reaction time.
Oxime Stability
The oxime intermediate is sensitive to hydrolysis under acidic conditions. Stabilization is achieved using buffered solutions (pH 4–5) during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-Chloro-6-fluorobenzoic acid.
Reduction: 2-Chloro-6-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrazole, including those containing oxime functionalities, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Studies have reported that compounds containing both pyrazole and oxime functionalities possess antimicrobial properties. The specific structure of this compound may enhance its effectiveness against bacterial strains, particularly those resistant to conventional antibiotics .
Agricultural Chemistry
In agricultural applications, the compound can be explored as a potential pesticide or herbicide. Its ability to interfere with biological processes in pests makes it a candidate for developing new agrochemicals aimed at sustainable agriculture practices .
Data Table: Summary of Research Findings
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death, highlighting the compound's potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the molecular structure, such as those present in this compound, significantly enhanced antibacterial activity, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole Derivatives with Carbothioamide/Carboxamide Groups
The compound 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () shares a pyrazole backbone but differs in substituents and functional groups. Key distinctions include:
- Functional Groups : The target compound’s oxime carbamoyl group contrasts with the carbothioamide (C=S) in ’s analog. IR spectroscopy reveals a C=O stretch at 1646 cm⁻¹ and a C=S peak at 1092 cm⁻¹ in the latter, whereas the oxime carbamoyl group in the target would exhibit C=O and N–O stretches (typically 1650–1700 cm⁻¹ and 950–1250 cm⁻¹, respectively) .
- Synthesis Yield : The analog in was synthesized in 79.8% yield, suggesting efficient routes for pyrazole derivatives under optimized conditions .
Oxime Carbamates with Diverse Backbones
Tirpate (2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime), listed in , exemplifies an oxime carbamate with a dithiolane ring instead of a benzaldehyde core. Key differences include:
- Toxicity Profile : As a regulated hazardous substance, Tirpate’s dithiolane structure likely contributes to acute toxicity, whereas halogenated aromatic systems (as in the target) may offer tunable toxicity profiles through substituent modification .
Pyrazole-Carbaldehyde Derivatives with Varied Substituents
The partial structure "5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3...)" () highlights substituent diversity in pyrazole-carbaldehyde analogs:
- In contrast, the target’s chloro and fluoro substituents provide moderate electron withdrawal while maintaining aromatic stability .
- Biological Implications : Sulfanyl groups can improve membrane permeability, whereas fluorinated benzaldehydes (as in the target) may enhance metabolic resistance and target binding in pesticidal applications.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Chloro-6-fluorobenzaldehyde O-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbamoyl) oxime (CAS No. 648427-16-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound features a halogenated benzaldehyde structure and a pyrazole moiety, which are known to confer various biological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉Cl₂FN₄O₂, with a molecular weight of approximately 331.14 g/mol. The compound's structure is characterized by the presence of a chloro and fluoro substituent on the benzaldehyde ring, which may influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The oxime functional group is known for its role in reactivating acetylcholinesterase (AChE) inhibited by organophosphates, suggesting potential applications in neuroprotection and antidote development against nerve agents. The pyrazole moiety may also contribute to the modulation of various enzymatic pathways, although further studies are necessary to elucidate these mechanisms fully.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | Potential to reactivate AChE; may protect against organophosphate toxicity. |
| Antimicrobial Activity | Some derivatives exhibit antibacterial properties; further exploration needed for this compound. |
| Anticancer Potential | Initial studies suggest possible cytotoxic effects against cancer cell lines; specific mechanisms yet to be defined. |
Case Studies and Research Findings
-
Neuroprotection Studies :
Research indicates that oxime compounds can effectively reactivate AChE inhibited by organophosphates, which are often used in pesticides and chemical warfare agents. A study demonstrated that compounds similar to this compound showed significant reactivation rates in vitro, suggesting its potential as an antidote for nerve agent poisoning . -
Antimicrobial Activity :
Preliminary investigations into the antimicrobial properties of pyrazole derivatives have shown promising results against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, the structural similarities with known active compounds warrant further exploration . -
Anticancer Research :
Some studies have indicated that pyrazole-containing compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation in breast cancer models, showing IC50 values that suggest moderate potency . However, comprehensive studies on the specific activity of this compound are still required.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during carbamoylation to minimize side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
| Step | Key Parameters | Yield Range |
|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOH, EtOH, 60°C, 4h | 75–85% |
| Carbamoylation | DCC, DMAP, DCM, 0°C → RT, 12h | 60–70% |
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve oxime configuration (E/Z) and hydrogen-bonding networks using SHELXL for refinement .
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) with HRMS (e.g., m/z 368.02 ± 0.05).
Advanced: How can discrepancies in oxime configuration (E/Z) be resolved during structural analysis?
Methodological Answer:
Discrepancies often arise from dynamic equilibria or crystallographic artifacts. Mitigation strategies include:
- Variable-Temperature NMR : Monitor chemical shift changes to identify tautomerism or isomerization .
- Density Functional Theory (DFT) : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate configurations .
- Synchrotron Crystallography : High-resolution data (d < 0.8 Å) can resolve electron density ambiguities in oxime moieties .
Advanced: What computational methods predict reactivity in nucleophilic addition reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites. For this compound, the carbonyl carbon (LUMO ≈ -1.2 eV) is highly reactive .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water vs. DMSO) on transition-state stabilization using AMBER or GROMACS.
- Docking Studies : Evaluate interactions with biological nucleophiles (e.g., cysteine residues) using AutoDock Vina .
Advanced: What experimental designs minimize non-specific interactions in biological activity studies?
Methodological Answer:
- Control Assays : Include a "scrambled" oxime derivative to assess target specificity.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/k_d) to differentiate specific vs. non-specific interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding to rule out aggregation artifacts.
- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track sublocalization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
